molecular formula C9H7Cl2N3 B12511113 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

Cat. No.: B12511113
M. Wt: 228.07 g/mol
InChI Key: SKVHZLCKLLQSPQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named This compound according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its bicyclic core structure, where a pyrimidine ring (positions 2,4-dichloro) is fused to a pyridine ring (positions 6,7-dimethyl) at the [2,3-d] position. The CAS Registry Number 2738496-42-7 uniquely identifies this chemical entity in global databases.

The parent structure, pyrido[2,3-d]pyrimidine (CAS 254-61-5), lacks substituents and serves as the foundational scaffold for derivatives like the title compound. Substituent numbering follows IUPAC rules, with the pyrimidine ring assigned positions 2 and 4 for chlorine atoms and the pyridine ring positions 6 and 7 for methyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇Cl₂N₃ indicates nine carbon atoms, seven hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This composition corresponds to a molecular weight of 228.08 g/mol , calculated as follows:

  • Carbon: 9 × 12.01 = 108.09 g/mol
  • Hydrogen: 7 × 1.008 = 7.056 g/mol
  • Chlorine: 2 × 35.45 = 70.90 g/mol
  • Nitrogen: 3 × 14.01 = 42.03 g/mol

Total : 108.09 + 7.056 + 70.90 + 42.03 = 228.08 g/mol .

Compared to the parent compound pyrido[2,3-d]pyrimidine (C₇H₅N₃, 131.13 g/mol), the addition of two chlorine atoms and two methyl groups increases molecular weight by 96.95 g/mol, consistent with the substitution pattern.

Compound Molecular Formula Molecular Weight (g/mol)
Pyrido[2,3-d]pyrimidine C₇H₅N₃ 131.13
This compound C₉H₇Cl₂N₃ 228.08

Crystallographic Data and Spatial Arrangement

While direct crystallographic data for this compound remains unpublished, insights can be drawn from structurally analogous compounds. For example, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (C₁₀H₄Cl₄N₄O) exhibits a dihedral angle of 86.60° between its pyridine and pyrimidine rings, suggesting near-perpendicular orientation in fused bicyclic systems.

The methyl groups at positions 6 and 7 likely induce steric hindrance, potentially distorting the pyridine ring’s planarity. Chlorine atoms at positions 2 and 4 may participate in intermolecular interactions, as seen in related dichloropyrimidines where halogen bonds stabilize crystal packing.

Comparative Structural Analysis with Pyrido[2,3-d]pyrimidine Derivatives

The structural uniqueness of this compound becomes evident when compared to other derivatives:

  • Pyrido[2,3-d]pyrimidine (C₇H₅N₃) : The unsubstituted parent compound lacks functional groups, resulting in a planar structure with delocalized π-electrons.
  • 2,4-Dichloro-6-methoxypyrimidine (C₅H₄Cl₂N₂O) : Replacement of methyl groups with a methoxy substituent reduces steric bulk but introduces hydrogen-bonding capability via the oxygen atom.
  • 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide (C₁₀H₄Cl₄N₄O) : This derivative demonstrates how amide functional groups facilitate intermolecular hydrogen bonding, forming one-dimensional chains in the crystal lattice.

The title compound’s chlorine and methyl substituents confer distinct electronic and steric properties:

  • Chlorine atoms increase electrophilicity at the pyrimidine ring, enhancing reactivity toward nucleophilic substitution.
  • Methyl groups donate electrons via hyperconjugation, potentially stabilizing adjacent nitrogen atoms.
Derivative Substituents Key Structural Feature
Pyrido[2,3-d]pyrimidine None Planar π-system
2,4-Dichloro-6-methoxypyrimidine 2-Cl, 4-Cl, 6-OCH₃ Hydrogen-bonding capability
Title Compound 2-Cl, 4-Cl, 6-CH₃, 7-CH₃ Steric hindrance from methyl groups

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2,4-dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3/c1-4-3-6-7(10)13-9(11)14-8(6)12-5(4)2/h3H,1-2H3

InChI Key

SKVHZLCKLLQSPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reactions

This approach combines 6-aminopyrimidines, aromatic aldehydes, and active methylene compounds (e.g., malononitrile or dimethyl acetylenedicarboxylate) under thermal or microwave conditions. For example:

  • Reagents : 6-Aminopyrimidine-2,4-dione, aromatic aldehyde, malononitrile.
  • Conditions : Reflux in DMF or ethylene glycol, often with ultrasonic irradiation.
  • Mechanism : Formation of arylidene intermediates via condensation, followed by Michael addition and cyclization.
Reagent Combination Conditions Yield Source
6-Aminouracil + DMAD + Aldehyde Methanol, reflux, 16h 80–90%
6-Aminopyrimidine + Aldehyde + Malononitrile DMF, 100°C, 2.5h 75–85%

Cyclization with α,β-Unsaturated Ketones

Electrophilic attack of 6-aminopyrimidines on α,β-unsaturated ketones forms dihydropyrido intermediates, which oxidize to aromatic pyrido[2,3-d]pyrimidines.

Chlorination at Positions 2 and 4

Chlorination of hydroxylated intermediates or direct substitution is critical for introducing chlorine atoms.

Phosphorus-Based Chlorinating Agents

Phosphorus oxychloride (POCl₃) or dichlorophenylphosphine are widely used:

  • Example :
    • Substrate : 2,4-Dihydroxy-pyrrolo[2,3-d]pyrimidine (analogous core).
    • Reagents : POCl₃, diisopropylethylamine.
    • Conditions : 180°C, 4h under nitrogen.
    • Yield : 77%.
Chlorinating Agent Temperature (°C) Time (h) Yield Source
POCl₃ 180 4 77%
Dichlorophenylphosphine 130 24 16%

Alternative Chlorination Methods

Sulfur oxychloride (SOCl₂) or thionyl chloride can replace hydroxyl groups, though yields may vary.

Methylation at Positions 6 and 7

Methyl groups are introduced via alkylation or direct synthesis of methyl-substituted precursors.

Direct Methylation of Hydrogenated Intermediates

Using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) :

  • Substrate : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Conditions : THF/CH₃CN, 0°C → RT, 12h.
  • Yield : 98%.
Substrate Reagents Conditions Yield Source
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CH₃I, NaH THF/CH₃CN, 0°C → RT 98%

Methyl-Substituted Active Methylene Compounds

Incorporating methyl groups during core synthesis using methylated malononitrile or similar reagents.

Integrated Synthesis Strategies

Combining core formation, chlorination, and methylation in a streamlined process:

Alternative Routes

Thieno[2,3-d]pyrimidine Analog Synthesis (Adaptable to Pyrido Core):

  • Core : 3-Amino-thieno[2,3-b]pyridine-2-carboxamide cyclized with urea.
  • Chlorination : POCl₃ in DMF at 100°C.

Challenges and Optimization

  • Low Yields : Chlorination with dichlorophenylphosphine (16%) vs. POCl₃ (77%).
  • Purification : Avoid column chromatography by using crystallization or extraction.
  • Regioselectivity : Ensuring methyl groups occupy 6 and 7 positions requires precise control of substitution patterns.

Comparative Analysis of Methods

Method Advantages Limitations
One-Pot Synthesis High yield, simple operation Requires specific catalysts
POCl₃ Chlorination High yield, scalable Harsh conditions (180°C)
NaH-Mediated Methylation Excellent yield (98%) Air-sensitive conditions

Data Tables: Key Reactions and Conditions

Table 1: Chlorination Reactions

Entry Substrate Chlorinating Agent Conditions Yield Source
1 2,4-Dihydroxy-pyrrolo[2,3-d]pyrimidine POCl₃ 180°C, 4h, N₂ 77%
2 2,4-Dihydroxy-thieno[2,3-d]pyrimidine POCl₃ 100°C, 2.5h, DMF 79%

Table 2: Methylation Reactions

Entry Substrate Reagents Conditions Yield Source
1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CH₃I, NaH THF/CH₃CN, 0°C → RT 98%

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are typically substituted derivatives of the original compound, where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

The applications of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine are not explicitly detailed in the provided search results. However, the search results do provide information on related compounds and their applications, which can help infer potential uses of this compound.

Understanding Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines, which contain a pyrimidine ring fused with a pyridine ring, have a wide range of biological activities . These compounds are structural analogs of biogenic quinazolines .

Applications of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are associated with diverse biological activities, including :

  • Molluscicidal agents
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory and analgesic
  • Antiviral
  • Antihypertensive

They can also act as inhibitors of :

  • Dihydrofolate reductase (DHFR)
  • Tyrosine kinase
  • Cyclin-Dependent Kinase 4 (CDK4)

Other applications include:

  • Antihistaminic properties
  • Calcium channel antagonism
  • Antileishmanial activity

Specific Examples and Potential Applications

  • 2,4-Dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine: This compound is used as a chemical intermediate in medicine and pesticide production, particularly in antineoplastic drug synthesis . A synthesis method involves cyclizing 1,3-dyhydroxy-5-aminophenylamine with chloroacetaldehyde, followed by chlorination .
  • This compound: While specific applications are not detailed in the search results, it is available as a chemical product with potential use in pharmaceutical research .
  • Pyrido[1,2-a]pyrimidine isomers: These compounds are biologically active and used as antimalarial agents, psychotropic agents (such as Risperidone and Paliperidone for schizophrenia treatment), and antiallergic agents .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit tyrosine kinases or other protein kinases involved in cell signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine C₉H₇Cl₂N₃ 2,4-Cl; 6,7-CH₃ Intermediate in drug synthesis; potential EGFR inhibition (e.g., NSCLC targeting)
2,4,7-Trichloropyrido[2,3-d]pyrimidine C₇H₃Cl₃N₃ 2,4,7-Cl Higher electrophilicity due to additional Cl; used in cross-coupling reactions
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₆ClN₃ 4-Cl; 6-CH₃; pyrrolo-fused ring Enhanced π-stacking potential; explored in kinase inhibitor design
Thieno[2,3-d]pyrimidine derivatives Varies Thiophene-fused core Broad bioactivity (e.g., antimicrobial, anticancer); sulfur enhances electronic diversity
4-Chloro-5,6,7,8-tetrahydro-2-methylpyrido[2,3-d]pyrimidine C₈H₁₀ClN₃ Saturated pyrido ring; 4-Cl; 2-CH₃ Improved metabolic stability; preclinical CNS drug candidate

Physicochemical Properties

  • Solubility : The 6,7-dimethyl groups in the parent compound reduce aqueous solubility compared to 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine , where the pyrrolo ring enhances polarity .
  • Thermal Stability : Chlorine substituents increase melting points; however, saturated analogs (e.g., tetrahydro derivatives) exhibit lower thermal stability due to reduced conjugation .

Biological Activity

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H8Cl2N4
  • Molecular Weight : 243.1 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.

  • Mechanism : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease where oxidative stress plays a significant role .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, enhancing its neuroprotective effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism
Compound AAntitumorApoptosis induction
Compound BAntimicrobialCell membrane disruption
This compoundAntitumor, Antimicrobial, NeuroprotectiveEnzyme inhibition and receptor interaction

Q & A

Q. How does the electronic profile of this compound compare to thieno[2,3-d]pyrimidine analogs in catalysis?

  • Methodological Answer :
  • Use cyclic voltammetry to compare redox potentials.
  • X-ray photoelectron spectroscopy (XPS) quantifies differences in electron density at reactive sites.
  • Thieno analogs exhibit higher electrophilicity due to sulfur’s polarizability, but pyridopyrimidines offer better thermal stability .

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